

Comprehensive Technical Analysis: Geranic Acid vs. Nerolic Acid - Structural, Biosynthetic, and Pharmacological Perspectives

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Compound Focus: Geranic acid

CAS No.: 459-80-3

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Introduction and Executive Summary

Geranic acid and **nerolic acid** represent isomeric forms of 3,7-dimethyl-2,6-octadienoic acid that demonstrate significantly different biological activities and physicochemical properties despite their nearly identical molecular formulas. These **monoterpenoid acids** have garnered substantial research interest due to their diverse applications in pharmaceutical development, fragrance industry, and agricultural chemistry. This technical review provides a comprehensive analysis of both compounds, emphasizing their **structural distinctions**, **biosynthetic pathways**, **pharmacological applications**, and **analytical characterization** to support research and development efforts across multiple disciplines.

The **E-configuration** of **geranic acid** and **Z-configuration** of nerolic acid at the C2-C3 double bond create profound differences in their three-dimensional geometry and biological functionality. Recent advances in metabolic engineering have enabled efficient microbial production of these compounds, while pharmaceutical research has revealed promising applications of **geranic acid** derivatives, particularly **choline-geranate (CAGE)**, as novel transdermal delivery systems and antimicrobial agents. This review synthesizes current scientific understanding to facilitate further research and development utilizing these versatile natural products.

Structural Characteristics and Chemical Properties

Fundamental Molecular Differences

Geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid) and **nerolic acid** ((2Z)-3,7-dimethylocta-2,6-dienoic acid) are **geometric isomers** differentiated by the configuration of the double bond between carbons 2 and 3 in their molecular structure [1] [2]. This seemingly minor structural variation creates significant differences in their three-dimensional geometry and physicochemical behavior. Both compounds share the molecular formula $C_{10}H_{16}O_2$ and a molar mass of $168.236 \text{ g}\cdot\text{mol}^{-1}$, yet demonstrate distinct biological activities and chemical properties [1] [2].

The **extended trans configuration** of **geranic acid** creates a more linear molecular structure, while the **cis configuration** of nerolic acid introduces a molecular bend that affects its packing efficiency and intermolecular interactions. This structural difference influences various physicochemical parameters including boiling point, density, and solubility profiles. **Geranic acid** typically presents as an oily liquid with a density of 0.97 g/cm^3 and boiling point ranging from 249 to 251°C [1]. The **structural rigidity** imposed by the double bond configuration also affects their rotational freedom and molecular dipole moments, subsequently influencing their interactions with biological targets.

Table 1: Comparative Structural and Chemical Properties of **Geranic Acid** and Nerolic Acid

| Property | Geranic Acid | Nerolic Acid |
|---|--|--|
| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dienoic acid | (2Z)-3,7-Dimethylocta-2,6-dienoic acid |
| CAS Registry Number | 459-80-3 [3] | 4613-38-1 [4] |
| Molecular Formula | $C_{10}H_{16}O_2$ | $C_{10}H_{16}O_2$ |
| Molecular Weight ($\text{g}\cdot\text{mol}^{-1}$) | 168.236 [1] | 168.2328 [4] |
| Double Bond Configuration | E (trans) at C2-C3 | Z (cis) at C2-C3 |

| Property | Geranic Acid | Nerolic Acid |
|------------------------------|-----------------|---------------------------|
| Physical State | Oily liquid [1] | Information not specified |
| Density (g/cm ³) | 0.97 [1] | Information not specified |
| Boiling Point (°C) | 249-251 [1] | Information not specified |
| Flash Point (°C) | 133 [1] | Information not specified |
| LD ₅₀ (oral, rat) | 3700 mg/kg [1] | Information not specified |

Stereochemical Implications

The **geometric isomerism** between geranic and nerolic acids profoundly influences their molecular geometry and subsequent biological interactions. The E-configuration of **geranic acid** positions the bulkier substituents on opposite sides of the double bond, creating a more **extended hydrocarbon chain** that enhances hydrophobic interactions and membrane penetration capabilities. In contrast, the Z-configuration of nerolic acid places these substituents on the same side, producing a **molecular bend** that reduces its ability to integrate into lipid bilayers but may enhance specificity for certain enzymatic binding sites [1] [2].

These **configurational differences** also impact hydrogen bonding capacity and acidity constants. While both compounds contain the same carboxylic acid functional group, their pK_a values may differ slightly due to variations in electron density distribution resulting from the double bond configuration. The **spatial orientation** of the carboxylic acid group relative to the hydrocarbon chain influences molecular packing in crystalline states, surface activity, and interaction with biological receptors. These subtle yet significant structural variations underpin the distinct biological activities and applications of these isomeric compounds.

Natural Occurrence and Biological Significance

Biological Sources and Ecological Functions

Both **geranic acid** and nerolic acid occur naturally in various **plant species** and **insect secretions**, where they serve important ecological functions. These compounds are frequently identified as constituents of **essential oils** derived from various botanical sources. Notably, nerolic acid has been identified as one of the principal chemical components in the essential oils of **Myrcia ovata** and **Myrcia lundiana**, both belonging to the Myrtaceae family, where it demonstrates significant antifungal properties against plant pathogens such as **Fusarium solani** and **Lasiodiplodia theobromae** [2]. Additionally, nerolic acid is present in substantial quantities in **lemongrass (Cymbopogon citratus)** essential oils [2].

In the animal kingdom, both compounds play crucial roles in **insect communication**. They are synthesized and released from the **Nasonov scent gland** of honey bees (*Apis mellifera*) along with other terpenoids including geraniol, citral, and farnesol [2]. In this context, these compounds function as **pheromone components** that facilitate orientation and social cohesion within the colony. Research indicates that nerolic acid, geraniol, and farnesol exist in the highest proportions among the Nasonov gland constituents [2]. The co-occurrence of these geometric isomers in biological systems suggests specialized biosynthetic pathways that carefully control their relative abundances to optimize ecological functionality.

Table 2: Natural Occurrence and Biological Functions of **Geranic Acid** and Nerolic Acid

| Aspect | Geranic Acid | Nerolic Acid |
|-------------------------|---|---|
| Natural Sources | Honey bee Nasonov gland [1] | Honey bee Nasonov gland, Myrcia ovata, Myrcia lundiana, lemongrass [2] |
| Biological Functions | Pheromone in some organisms [1] | Pheromone component in honey bees, antifungal activity [2] |
| Ecological Role | Insect communication | Insect communication, plant defense mechanism |
| Key Bioactivities | Antimicrobial, penetration enhancement | Antifungal against <i>Fusarium solani</i> and <i>Lasiodiplodia theobromae</i> [2] |
| Industrial Applications | Fragrance, transdermal delivery systems | Fragrance, potential antifungal agent |

Biological Activity Spectrum

The **antifungal properties** of nerolic acid against agricultural pathogens highlight its potential as a natural biocontrol agent. Research on essential oils from *Myrcia* species demonstrated significant inhibition of fungal pathogens that cause substantial crop losses worldwide [2]. Similarly, **geranic acid** has shown **insecticidal activity** against economically important pests such as *Stephanitis pyrioides* and *Aedes aegypti*, along with notable biting deterrent effects [5]. These biological activities are strongly influenced by the **stereochemical configuration** of each isomer, which affects their interaction with enzymatic targets and cellular membranes.

Both compounds also exhibit **antimicrobial effects** against various bacterial and fungal species, although their mechanisms of action differ. **Geranic acid** appears to disrupt microbial membranes through integration and subsequent membrane thinning, while nerolic acid may interfere with specific fungal enzymatic processes [1] [2]. The **selective toxicity** of these compounds toward different microbial species underscores the importance of their stereochemical configuration in determining biological activity and highlights their potential as templates for developing novel antimicrobial agents with reduced resistance development.

Pharmacological and Industrial Applications

Pharmaceutical Applications and Drug Delivery Systems

Geranic acid has garnered significant attention in pharmaceutical research, particularly through its derivative **choline geranate (CAGE)**, which has been developed as a novel **biocompatible antiseptic** material capable of penetrating skin and enhancing transdermal drug delivery [1]. This ionic liquid formulation demonstrates remarkable **antibiofilm activity** against clinically relevant ESKAPE pathogens, including multidrug-resistant isolates, with studies showing eradication of in vitro biofilms at concentrations as low as 3.56 mM (0.156% v/v) within 2 hours [1]. The mechanism of action involves integration of geranate ions and **geranic acid** into bacterial membranes, causing **membrane thinning** and disruption of homeostasis [1].

The **transdermal enhancement** properties of CAGE have been extensively investigated for drug delivery applications. Research indicates that 1:2 CAGE (containing one cholinium cation and two geranate anions sharing a proton) demonstrates optimal effectiveness in permeating the **stratum corneum** barrier [6]. This formulation has shown promise for enhancing topical and oral delivery of insulin and other protein-based

therapeutics [6]. Additionally, **geranic acid** has been patented as an active ingredient in **anti-obesity compositions**, indicating potential applications in metabolic disorder management [7]. These diverse pharmaceutical applications highlight the versatility of **geranic acid** derivatives in addressing challenging drug delivery and antimicrobial resistance problems.

Industrial and Agricultural Applications

Beyond pharmaceutical applications, both geranic and nerolic acids find utility in various **industrial sectors**. Their pleasant odors and stability make them valuable components in **fragrance formulations** for cosmetics and personal care products. **Geranic acid** is employed as a **perfuming agent** in cosmetics [5], while both compounds contribute to the complex scent profiles of many natural fragrances. The **isomer separation** process for **geranic acid**, however, presents manufacturing challenges as it requires lengthy and solvent-intensive purification with consequent repeated recrystallizations [6].

In agricultural applications, **geranic acid** has demonstrated potential as an **effective antifungal agent** against significant phytopathogens such as *Colletotrichum graminicola* and *Fusarium graminearum* [5]. This activity has led to its production in transgenic maize plants to control fungal disease outbreaks [5]. Additionally, **geranic acid** shows **insecticidal properties** against *Stephanitis pyrioides* and *Aedes aegypti*, along with high biting deterrent activity [5]. Nerolic acid similarly exhibits **antifungal capabilities** against various plant pathogens, suggesting potential applications in crop protection strategies that could reduce reliance on synthetic pesticides [2].

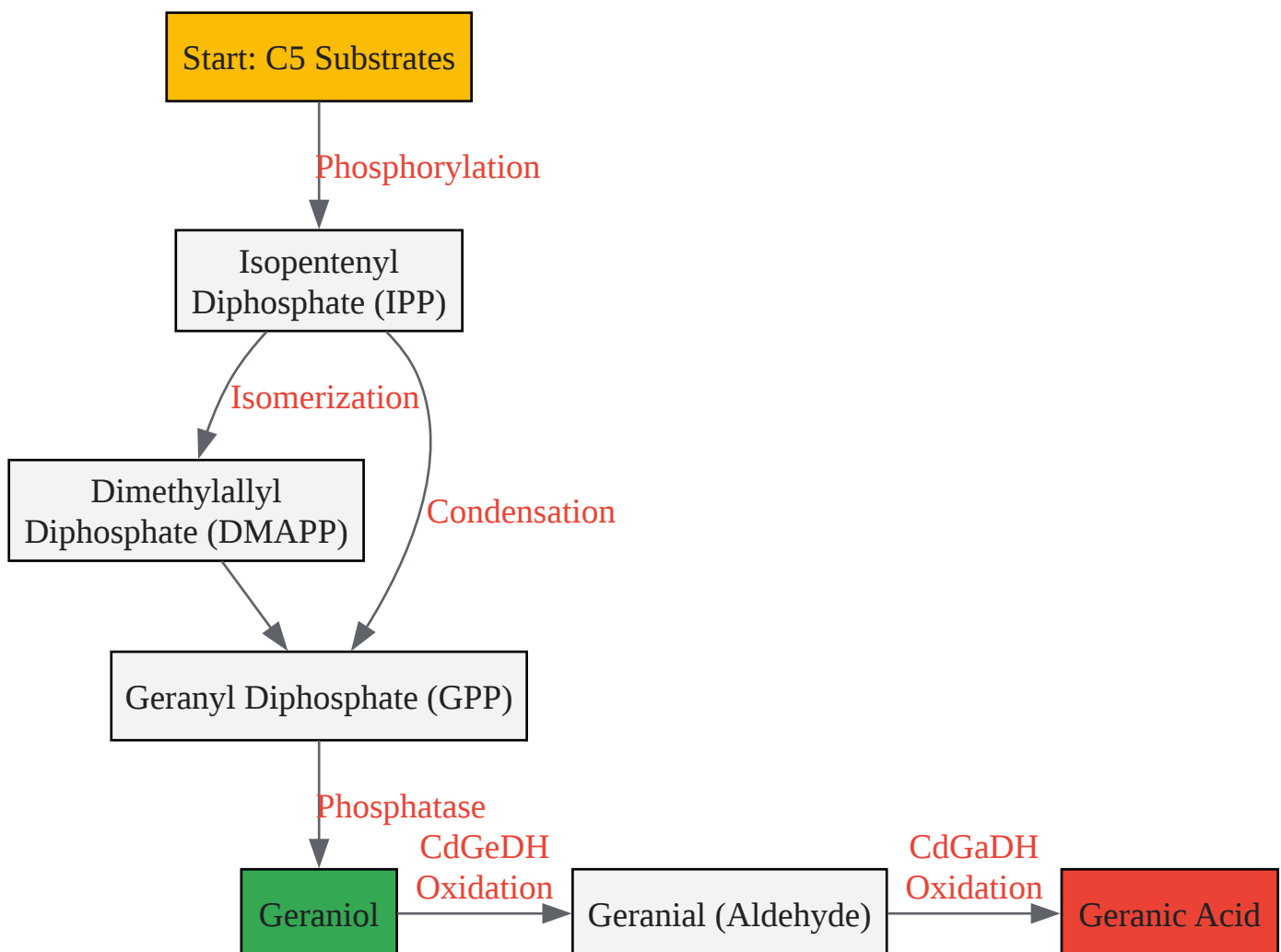
Biosynthesis and Metabolic Engineering

Biosynthetic Pathways and Engineering Strategies

Microbial production of **geranic acid** has been achieved through metabolic engineering approaches utilizing the **isopentenol utilization pathway (IUP)** in *Escherichia coli* [5]. This innovative pathway converts affordable C5 substrates (isopentenols) into **geranic acid** through a series of enzymatic reactions that bypass native regulatory mechanisms and reduce energetic demands compared to traditional isoprenoid pathways [5]. The IUP comprises only two enzymes that sequentially phosphorylate isoprenol or prenil into

isopentenyl phosphate or dimethylallyl phosphate, and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) [5].

The extension from geraniol to **geranic acid** involves **two oxidation reactions** catalyzed by alcohol/aldehyde dehydrogenases from *Castellaniella defragrans* (CdGeDH and CdGaDH) [5]. Optimization of fermentation parameters and enzyme expression levels has enabled production titers reaching **764 mg/L geranate** within 24 hours from 2 g/L isopentenols [5]. This engineered system offers advantages over plant extraction, including higher purity, reduced seasonal variability, and greater sustainability. The biosynthesis approach also facilitates production of novel analogs through enzyme engineering and pathway manipulation, expanding the molecular diversity available for structure-activity relationship studies.



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*Biosynthetic pathway for **geranic acid** production*

Process Optimization and Yield Improvement

Substantial efforts have focused on **optimizing fermentation** parameters to enhance **geranic acid** production yields in engineered microbial systems. Key factors include temperature control, oxygenation, nutrient feeding strategies, and product removal techniques to mitigate potential inhibitory effects [5]. The **high water-solubility** of **geranic acid** provides a significant advantage over many other isoprenoids, as it eliminates the need for organic overlays that complicate production and downstream processing [5]. This characteristic simplifies bioreactor operation and reduces costs associated with product separation and purification.

Further **enzyme engineering** approaches have targeted the dehydrogenases responsible for the oxidation steps from geraniol to **geranic acid**. Studies have demonstrated that these enzymes can accept various **isoprenoid alcohols** as substrates, suggesting potential for production of structural analogs [5]. The flexibility of the IUP system also enables incorporation of non-native enzymes to produce **novel derivatives** with potentially enhanced biological activities or modified physicochemical properties. These metabolic engineering strategies represent a sustainable approach to producing valuable terpenoid acids while reducing dependence on plant extraction methods.

Experimental Protocols and Analytical Characterization

Biosynthesis Experimental Protocol

Microbial production of **geranic acid** via the isopentenol utilization pathway requires implementation of specific fermentation conditions and genetic constructs. The following protocol outlines the key steps for **geranic acid** production in engineered E. coli strains [5]:

- **Strain construction:** Express the IUP pathway in E. coli MG1655_DE3 (Δ recA, Δ endA, DE3) via electroporation with plasmids containing genes for phosphorylation enzymes (EcthiM, MvIPK), isomerase (Ectidi), and synthases (ObgeS, Aggpps). For **geranic acid** production, additionally express geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from *Castellaniella defragrans* on a separate plasmid with compatible origin and resistance marker.

- **Culture conditions:** Inoculate seed cultures in LB medium with appropriate antibiotics (100 µg/ml ampicillin and/or 50 µg/ml spectinomycin) and incubate overnight at 37°C with shaking at 250 rpm. Use these seed cultures to inoculate (1.5%, v/v) production medium such as K3 medium (containing 10 g/L glucose, 10 g/L tryptone, 5 g/L yeast extract, and essential salts) in shake flasks.
- **Fermentation process:** Conduct production phase at 30°C with shaking at 250 rpm. Induce expression of pathway genes with appropriate inducers (e.g., 0.2% L-arabinose for PBAD promoters, 0.1 mM IPTG for PT7 promoters). Add isopentenol substrate (2 g/L mixture of isoprenol and prenol) at time of induction. Maintain pH at 6.8-7.2 throughout fermentation.
- **Product extraction and analysis:** After 24-48 hours, harvest cells by centrifugation. Extract **geranic acid** from supernatant using ethyl acetate, concentrate under vacuum, and analyze by GC-MS or HPLC. Confirm identity by comparison with authentic standards using retention time and mass spectral data.

Analytical Characterization Methods

Gas chromatography-mass spectrometry (GC-MS) represents the primary analytical method for characterizing and differentiating **geranic acid** and nerolic acid due to their similar chemical properties but distinct retention times. The following analytical approaches provide comprehensive characterization [8] [9]:

- **Sample preparation:** Derivatize carboxylic acid groups using diazomethane or BF₃-methanol to produce methyl esters, which exhibit improved chromatographic behavior. Alternatively, analyze underivatized acids using specially deactivated columns to minimize adsorption and tailing.
- **GC-MS parameters:** Use mid-polarity stationary phases (e.g., 35-50% phenyl polysiloxane) with temperature programming from 50°C (hold 1 min) to 280°C at 5-10°C/min. Employ splitless injection mode at 250°C, with helium carrier gas at constant flow (1.0 mL/min). Mass spectrometer detection should operate in electron impact mode (70 eV) with scanning from m/z 40-350.
- **Spectral interpretation:** **Geranic acid** and nerolic acid display nearly identical mass spectra due to their identical molecular formulas and similar fragmentation patterns. Primary fragments typically include m/z 153 [M-CH₃]⁺, m/z 136 [M-CH₃OH]⁺, m/z 121 [M-COOH]⁺, m/z 107 [C₇H₇O]⁺, and m/z 69 [C₅H₉]⁺. Differentiation relies primarily on retention time differences, with the Z-isomer

(nerolic acid) typically eluting slightly before the E-isomer (**geranic acid**) on non-chiral stationary phases.

- **Quantification:** Employ internal standard methodology using compounds such as deuterated analogs or structurally similar acids (e.g., decanoic acid) not present in the biological samples. Construct calibration curves spanning expected concentration ranges (typically 0.1-100 µg/mL) with correlation coefficients >0.995.

Table 3: Analytical Techniques for Characterization of **Geranic Acid** and Nerolic Acid

| Analytical Method | Application | Key Differentiating Features |
|--|-------------------------------|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification | Retention time differences, nearly identical fragmentation patterns [8] [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Distinct chemical shifts for alkene protons, NOE correlations for stereochemistry |
| High-Performance Liquid Chromatography (HPLC) | Quantification | Reverse-phase separation, possible chiral separation with specialized columns |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Slight differences in =C-H out-of-plane bending vibrations |
| Polarimetry | Optical activity measurement | Detection of chiral impurities or decomposition |

Conclusion and Future Research Directions

Geranic acid and **nerolic acid** represent geometrically isomeric natural products with distinct biological activities and applications despite their identical molecular formulas. The **E-configuration** of **geranic acid** confers enhanced membrane permeability and antimicrobial activity, making it particularly valuable in pharmaceutical applications such as the CAGE ionic liquid formulation for transdermal drug delivery. Meanwhile, the **Z-configuration** of nerolic acid demonstrates significant antifungal properties against agricultural pathogens, suggesting potential applications in crop protection. The recent development of

efficient **biosynthetic pathways** for **geranic acid** production in engineered microorganisms provides a sustainable alternative to plant extraction and enables future production of novel analogs through metabolic engineering.

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